molecular formula C11H8F3N B12593098 4-(Trifluoromethyl)-6-methyl-quinoline CAS No. 596845-35-1

4-(Trifluoromethyl)-6-methyl-quinoline

Cat. No.: B12593098
CAS No.: 596845-35-1
M. Wt: 211.18 g/mol
InChI Key: LZOOVEJBURRNRQ-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Modern Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern chemical and pharmaceutical research. amazonaws.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic chemistry. beilstein-archives.orgdergipark.org.tr Their structural diversity and the presence of the nitrogen heteroatom, with its lone pair of electrons, bestow unique chemical reactivity and the ability to form crucial intermolecular interactions, such as hydrogen bonds. chemscene.com

This makes them privileged scaffolds in drug discovery, with over 59% of FDA-approved small-molecule drugs featuring a nitrogen heterocycle. dergipark.org.tr Their applications are extensive, ranging from pharmaceuticals and agrochemicals to functional materials, dyes, and catalysts. amazonaws.combeilstein-archives.org The ability of these structures to mimic natural metabolites and interact with biological targets like enzymes and receptors underscores their pivotal role in medicinal chemistry. dergipark.org.trchemscene.com

Evolution of Quinoline (B57606) Chemistry: Historical Context and Contemporary Relevance

The quinoline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, has a rich history. It was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.gov Early synthetic methods, such as the Skraup synthesis developed in 1880, paved the way for the systematic exploration of its derivatives. wiley-vch.de Historically, the most prominent application of quinolines was in the fight against malaria, with the natural product quinine, extracted from Cinchona tree bark, being a primary treatment for centuries. beilstein-journals.orgnp-mrd.org This led to the development of synthetic antimalarial drugs like chloroquine (B1663885) and primaquine, which are structurally based on the quinoline nucleus. beilstein-journals.orgnp-mrd.org

In contemporary chemical research, the relevance of quinoline has not diminished. It remains a vital building block in the development of new therapeutic agents for a wide array of conditions, including cancer, bacterial infections, and inflammation. wiley-vch.denih.gov Beyond medicine, quinoline derivatives are integral to the creation of agrochemicals, corrosion inhibitors, and materials with specific electronic and optical properties. amazonaws.comwiley-vch.de

Structural Characteristics and Aromaticity of the Quinoline Nucleus Pertinent to Advanced Studies

Quinoline (C₉H₇N) is a heterocyclic aromatic compound. chemicalbook.com Its structure features a benzene ring fused to a pyridine ring at the alpha and beta positions. chemicalbook.com This fusion results in a planar molecule with a delocalized system of 10 π-electrons, satisfying Hückel's rule for aromaticity (4n+2, where n=2). nih.govchemicalbook.com This aromatic character confers significant stability to the ring system.

The presence of the nitrogen atom, however, introduces polarity and an uneven distribution of electron density. The nitrogen atom is more electronegative than the carbon atoms, making the pyridine part of the molecule electron-deficient compared to the benzene part. tdcommons.org This has profound implications for its reactivity. Electrophilic substitution reactions, such as nitration or sulfonation, preferentially occur on the more electron-rich benzene ring, typically at positions 5 and 8. chemicalbook.com Conversely, nucleophilic substitution is favored on the electron-deficient pyridine ring, primarily at positions 2 and 4. chemicalbook.com The lone pair of electrons on the nitrogen atom gives quinoline weak basic properties. chemicalbook.com These distinct structural and electronic features are critical for designing advanced studies and synthesizing functional derivatives.

The Role of Trifluoromethylated Quinolines in Chemical Innovation

The introduction of a trifluoromethyl (-CF₃) group onto the quinoline scaffold represents a significant strategy in modern chemical design, merging the robust heterocyclic core with the unique properties of this fluorinated substituent.

The trifluoromethyl group is a key functional group in medicinal and materials chemistry. It is often used as a bioisostere for a methyl or chloro group, but it imparts profoundly different properties. rsc.org The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing substituent, which can significantly alter the electronic properties of the aromatic system to which it is attached. rsc.org

Strategically, incorporating a -CF₃ group can enhance a molecule's metabolic stability due to the strength of the C-F bond, increase its lipophilicity, and improve its binding affinity to biological targets. researchgate.net These modifications can lead to better pharmacokinetic profiles for drug candidates. researchgate.net The development of efficient methods for introducing trifluoromethyl groups into organic molecules remains an active area of research. nih.gov

While extensive research has been published on various substituted trifluoromethylated quinolines, specific academic focus on 4-(Trifluoromethyl)-6-methyl-quinoline is often as a key intermediate or a member of a library of compounds for screening studies. beilstein-archives.orgnih.govindexcopernicus.com The interest in this particular isomer stems from the combined electronic effects of its substituents on the quinoline core.

The electron-withdrawing trifluoromethyl group at position 4 significantly influences the reactivity of the pyridine ring, while the electron-donating methyl group at position 6 modulates the properties of the benzene ring. This specific substitution pattern is of interest for creating molecules with potential biological activity, as seen in derivatives developed for anticancer research. nih.govnih.gov

Synthesis of related structures, such as 6-amino-2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolines, often involves intramolecular cyclization reactions of trifluoromethyl-substituted enamino ketones in the presence of a strong acid like sulfuric acid. beilstein-archives.orgbeilstein-journals.org Research on analogous compounds provides insight into the expected spectroscopic characteristics of this compound.

Data Tables

Table 1: Physicochemical Properties of Related Quinolines

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)
6-Methylquinoline (B44275)C₁₀H₉N143.192.5712.89
4-chloro-6-methyl-2-(trifluoromethyl)quinoline (B159133)C₁₁H₇ClF₃N245.634.112.89
4-Bromo-6-methyl-2-(trifluoromethyl)quinolineC₁₁H₇BrF₃N290.084.3212.89
6-Methyl-4-(trifluoromethyl)quinolin-2-olC₁₁H₈F₃NO227.183.2733.12
This compound C₁₁H₈F₃N 211.19 Predicted: ~3.8-4.2Predicted: 12.89

Data for the target compound are predicted based on values for structurally similar compounds. Sources: chemscene.comchemscene.comuni.lu

Table 2: Comparative NMR Spectroscopic Data of Related Trifluoromethyl-Quinolines

CompoundSolvent¹H NMR (ppm) - Key Signals¹³C NMR (ppm) - Key Signals¹⁹F NMR (ppm)
2-Methyl-4-(trifluoromethyl)quinoline wiley-vch.deCDCl₃8.10-8.04 (m, 2H), 7.76-7.70 (m, 1H), 7.59-7.54 (m, 2H), 2.77 (s, 3H, -CH₃)158.3, 148.6, 134.3, 130.1, 129.5, 127.2, 123.7 (q, J=275 Hz, -CF₃), 118.9, 25.3 (-CH₃)-62.0
2-Methyl-4,6-bis(trifluoromethyl)quinoline wiley-vch.deCDCl₃8.37 (s, 1H), 8.22 (d, 1H), 7.95 (d, 1H), 7.69 (s, 1H), 2.85 (s, 3H, -CH₃)161.0, 149.5, 135.1, 130.7, 129.0, 125.8, 123.6 (q, -CF₃), 122.9 (q, -CF₃), 25.4 (-CH₃)-61.8, -62.9
4-Amino-2-methyl-8-(trifluoromethyl)quinoline dergipark.org.trresearchgate.netDMSO-d₆7.5-8.5 (aromatic protons), ~6.5 (s, 2H, -NH₂), ~2.5 (s, 3H, -CH₃)160.9, 159.8, other aromatic carbons, ~25.0 (-CH₃)Not Reported

This table presents data from closely related compounds to infer the expected spectral characteristics of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

596845-35-1

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3N/c1-7-2-3-10-8(6-7)9(4-5-15-10)11(12,13)14/h2-6H,1H3

InChI Key

LZOOVEJBURRNRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)C(F)(F)F

Origin of Product

United States

Reactivity, Transformations, and Functionalization of 4 Trifluoromethyl 6 Methyl Quinoline

General Reactivity Profile of the Quinoline (B57606) Core with Trifluoromethyl and Methyl Substituents

The chemical reactivity of the 4-(trifluoromethyl)-6-methyl-quinoline core is significantly influenced by the electronic properties of its substituents. The trifluoromethyl (-CF₃) group at the 4-position is a strong electron-withdrawing group, which decreases the electron density of the entire heterocyclic ring system, particularly the pyridine (B92270) ring. This deactivation makes the quinoline core less susceptible to electrophilic aromatic substitution than unsubstituted quinoline. Conversely, it activates the ring towards nucleophilic attack.

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high stability and is generally unreactive under many synthetic conditions, which is a primary reason for its incorporation into complex molecules. chemicalbook.com However, under specific and often harsh conditions, it can undergo transformations. Nucleophilic substitution of the -CF₃ group on a quinoline ring is challenging but can be achieved with certain powerful nucleophiles. More commonly, transformations involving the -CF₃ group are part of the synthetic strategy for building the quinoline ring itself, rather than a post-synthesis modification. rsc.org

The primary role of the trifluoromethyl group in this compound is to modulate the chemical and physical properties of the molecule, such as lipophilicity and metabolic stability. chemicalbook.com Its strong electron-withdrawing nature is key to the reactivity profile of the quinoline core, as discussed above. Direct chemical transformation of the C-CF₃ bond is not a common strategy for this class of compounds.

Chemical Modifications and Derivatization at the 6-Methyl Position

Key Derivatization Pathways:

Oxidation: The methyl group can be oxidized to various functional groups. Mild oxidation can yield the corresponding alcohol (6-(hydroxymethyl)-4-(trifluoromethyl)quinoline), which can be further oxidized to an aldehyde (6-formyl-4-(trifluoromethyl)quinoline) or a carboxylic acid (4-(trifluoromethyl)quinoline-6-carboxylic acid).

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce one or more halogen atoms to the methyl group, forming 6-(bromomethyl)-, 6-(dibromomethyl)-, or 6-(tribromomethyl)-4-(trifluoromethyl)quinoline. These halogenated intermediates are versatile precursors for nucleophilic substitution reactions.

Condensation Reactions: The aldehyde derivative, obtained from oxidation, can participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to create more complex side chains.

Metalation: Direct deprotonation of the methyl group with a strong base can generate a carbanion, which can then react with a variety of electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups at the benzylic position.

These modifications allow for the synthesis of a diverse library of derivatives, enabling the exploration of structure-activity relationships in various applications. For example, the synthesis of quinoline-based Schiff bases has been achieved from related 6-aminoquinolines, which can be prepared through multi-step procedures starting from precursors that could lead to the 6-methyl analogue. beilstein-archives.org

Advanced Coupling and Annulation Reactions

The this compound scaffold is an excellent substrate for advanced synthetic methodologies, including cross-coupling and annulation reactions, to build more complex molecular architectures.

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms (of aryl or vinyl halides) and sp-hybridized carbon atoms (of terminal alkynes). wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov To apply this to this compound, the 6-methyl group would first need to be converted into a suitable leaving group, typically a halide (e.g., bromine or iodine) through electrophilic aromatic substitution on a precursor, or by functionalizing the methyl group itself.

Research on related structures, such as 6-bromo-4-(trifluoromethyl)quinolines, has demonstrated successful Sonogashira coupling. researchgate.net In these reactions, the bromoquinoline is coupled with terminal alkynes like phenylacetylene (B144264) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., PPh₃) to yield 6-alkynylquinolines. researchgate.net This methodology provides a direct route to introduce ethynyl (B1212043) linkages, which are valuable for constructing conjugated systems and as precursors for further transformations. researchgate.net

Table 1: Representative Sonogashira Coupling of a Related 6-Bromoquinoline Data adapted from studies on analogous 2-aryl-6-bromo-4-(trifluoromethyl)quinolines. researchgate.net

EntryAlkyneCatalyst SystemProductYield (%)
1PhenylacetylenePd(OAc)₂ / PPh₃2-Aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinoline42-88

The nitrogen atom of the quinoline ring can be functionalized through reduction followed by alkylation. A common transformation is the one-pot reductive N-methylation of the quinoline core to produce N-methyl-1,2,3,4-tetrahydroquinoline derivatives. acs.orgrsc.org This process involves the simultaneous reduction of the pyridine ring and the N-methylation of the resulting secondary amine.

Various catalytic systems have been developed for this transformation. For example, palladium on carbon (Pd/C) can catalyze the reaction using paraformaldehyde as the methyl source and H₂ as the reductant. rsc.org Another approach uses methanol (B129727) as both the methylating agent and the hydrogen source, catalyzed by sophisticated systems like platinum-tin oxide supported on alumina (B75360) (Pt-SnOₓ/Al₂O₃). acs.org These methods are highly efficient and offer a direct route to saturated, N-alkylated quinoline heterocycles. acs.orgrsc.org

Table 2: Catalytic Systems for Reductive N-Alkylation of Quinolines Data based on general methodologies applicable to the quinoline scaffold. acs.orgrsc.orgacs.org

Catalyst SystemAlkylating AgentReductantKey Features
Pd/CParaformaldehydeH₂Straightforward, high yield for various functional groups. rsc.org
Pt-SnOₓ/Al₂O₃MethanolMethanolBase-free, uses methanol as a sustainable C1 source. acs.org
Arylboronic AcidAldehydesHantzsch EsterMetal-free, mild conditions, broad aldehyde scope. acs.org

The electron-deficient nature of the quinoline ring, enhanced by the 4-CF₃ group, makes it susceptible to certain types of addition reactions.

Conjugate Addition: While less common for the quinoline core itself, derivatives such as quinone methides can undergo 1,6-nucleophilic conjugate additions. For instance, studies on para-quinone methides have shown that nucleophiles like Me₃SiCF₃ can add to the extended conjugated system. nih.gov This suggests that appropriately designed derivatives of this compound could participate in similar reactions.

Cycloaddition Reactions: The quinoline system can participate in cycloaddition reactions, although this often requires activation. For example, N-amino quinolinium salts, which can be generated from the parent quinoline, can undergo (3+2)-cycloaddition with sources of trifluoroacetonitrile (B1584977) to form fused triazolo[1,5-a]quinoline systems. researchgate.net More generally, cycloaddition reactions are classified based on the number of π-electrons involved from each component (e.g., [4+2], [2+2]). youtube.com The specific mode of cycloaddition (thermal or photochemical, suprafacial or antarafacial) is governed by frontier molecular orbital theory. youtube.com While direct cycloaddition to the this compound core is not widely reported, its dienophilic or dipolarophilic character could be exploited with suitable reaction partners, particularly after conversion to a more reactive intermediate like a quinolinium ylide or salt. researchgate.netnih.gov

Mechanism Elucidation of Synthetically Relevant Transformations

The reactivity of the this compound scaffold is heavily influenced by the electron-withdrawing nature of the trifluoromethyl group at the C4-position and the electronic contribution of the methyl group at the C6-position. Understanding the mechanisms of its transformations is crucial for the rational design of synthetic routes and the development of novel derivatives. This section explores the catalytic cycles, key intermediates, and stereochemical aspects of important reactions involving this quinoline core.

Catalytic Cycles and Intermediate Formation

The synthesis and functionalization of the 4-(trifluoromethyl)-quinoline skeleton are often achieved through catalytic processes. These reactions proceed through distinct catalytic cycles involving the formation of specific intermediates.

Friedländer Annulation: A primary method for constructing the 4-(trifluoromethyl)-quinoline core is the Friedländer annulation. Proline potassium salt has been identified as a superior catalyst for the reaction between substituted 2-trifluoroacetyl anilines and various carbonyl compounds, proceeding under mild conditions to give high yields. researchgate.net The proposed mechanism involves the catalyst facilitating the initial aldol-type condensation between the enolizable carbonyl compound and the 2-trifluoroacetyl aniline (B41778). This is followed by an intramolecular cyclization and subsequent dehydration to yield the quinoline ring. Another approach utilizes zinc chloride (ZnCl₂) as a catalyst in a [4+2] annulation of 2-aminoarylnitriles with ynamides, providing an alternative efficient route to polysubstituted quinolines. researchgate.net

C-H Bond Functionalization: Direct functionalization of the quinoline ring is an atom-economical approach to introduce new substituents. A notable transformation is the 3-position-selective C(sp²)–H trifluoromethylation of quinoline derivatives. acs.org This reaction is achieved through a nucleophilic activation strategy involving hydrosilylation of the quinoline nitrogen. acs.org The proposed catalytic cycle begins with the formation of an N-silyl enamine intermediate. acs.org This intermediate possesses increased nucleophilicity at the C3-position, which then allows for an electrophilic attack by a trifluoromethylating agent. acs.org Subsequent elimination of the silyl (B83357) group regenerates the aromatic quinoline ring, now functionalized at the C3-position. acs.org

Click Chemistry for Derivatization: The functionalization of the 6-methylquinoline (B44275) core can be achieved via "click chemistry". For instance, hybrid scaffolds featuring a 1,2,3-triazole moiety have been synthesized from 6-azido-4-(trifluoromethyl)quinolines. nih.gov This transformation proceeds via a regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with terminal alkynes. nih.gov The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide (B81097) group in a [3+2] cycloaddition to form the stable triazole ring. nih.gov

Table 1: Catalytic Systems in Quinoline Synthesis and Functionalization

Reaction Type Catalyst System Key Intermediate(s) Ref.
Friedländer Annulation Proline Potassium Salt Enamine/Enolate, Aldol adduct researchgate.net
[4+2] Annulation Zinc Chloride (ZnCl₂) Zinc-complexed intermediates researchgate.net
C3-H Trifluoromethylation Hydrosilane/Electrophilic CF₃⁺ source N-silyl enamine acs.org
Azide-Alkyne Cycloaddition Copper(I) Copper-acetylide nih.gov
Three-Component Synthesis Copper(I) Iodide (CuI) Copper-acetylide, Imine nih.gov

Stereochemical Considerations in Reaction Pathways

Achieving stereocontrol in reactions involving the rigid quinoline framework is a significant synthetic challenge. The development of asymmetric catalytic systems allows for the synthesis of enantiomerically enriched quinoline derivatives, which is often crucial for biological applications.

Asymmetric Hydrogenation and Cycloaddition: The synthesis of chiral tetrahydroquinoline derivatives, which are reduced forms of quinolines, can be accomplished using asymmetric catalysis. For example, asymmetric inverse-electron-demand Diels-Alder reactions can be promoted by chiral Lewis acid catalysts, such as a titanium(IV) complex ligated with a chiral diol, to produce asymmetric tetrahydroquinolines. researchgate.net Furthermore, transition-metal catalysts based on iridium, rhodium, and palladium complexes are pivotal for the asymmetric hydrogenation of various heteroarenes, including quinolines, to yield enantiomerically enriched products. researchgate.net

Anion-Binding Catalysis as a Model for Stereocontrol: A sophisticated strategy for achieving high enantioselectivity involves anion-binding catalysis, which has been demonstrated in reactions with related N-heterocycles and provides a powerful model for potential application to quinoline systems. acs.org In one such system, a thiourea-based organocatalyst is used to control the nucleophilic addition to an in situ generated N-acylimininium ion. acs.org

The proposed mechanism for stereochemical induction relies on the formation of a highly ordered, C₂-symmetric supramolecular complex. acs.org Two molecules of the thiourea (B124793) catalyst bind to the chloride counter-ion of the iminium salt through hydrogen bonds. acs.org This arrangement creates a chiral pocket or groove. acs.org The stereodefined insertion of the planar N-acylimininium ion into this groove is directed by key noncovalent interactions, such as π-π stacking between the aromatic rings of the substrate and the catalyst. acs.org This precise orientation within the chiral catalyst-substrate complex effectively shields one prochiral face of the substrate from the nucleophile, leading to a highly enantioselective attack on the exposed face. acs.org This mechanism, where stereocontrol is governed by a network of cooperative noncovalent interactions within a supramolecular assembly, highlights a frontier in asymmetric catalysis applicable to the functionalization of heterocycles like this compound. acs.org

Table 2: Factors Influencing Stereoselectivity in Quinoline-Related Transformations

Mechanistic Feature Description Potential Impact on Stereochemistry Ref.
Chiral Lewis Acid Catalysis Use of a metal center (e.g., Ti(IV)) coordinated to a chiral ligand to create a chiral environment. Directs the approach of reactants in cycloaddition reactions, favoring one enantiomer. researchgate.net
Asymmetric Hydrogenation Transition metal complexes with chiral phosphine ligands activate H₂ and deliver it to one face of the quinoline ring. Leads to the formation of enantiomerically enriched tetrahydroquinolines. researchgate.net
Supramolecular Anion-Binding A chiral catalyst (e.g., thiourea) forms a defined, C₂-symmetric complex with the substrate's counter-ion via H-bonding. Creates a chiral pocket that orients the substrate for face-selective nucleophilic attack. acs.org
Noncovalent Interactions (π-π stacking) Attractive, noncovalent interactions between the aromatic systems of the catalyst and substrate. Stabilizes the transition state for the formation of one stereoisomer over the other by ensuring a specific substrate orientation. acs.org

Advanced Spectroscopic and Structural Characterization of 4 Trifluoromethyl 6 Methyl Quinoline Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of quinoline (B57606) derivatives. nih.gov These methods probe the quantized vibrational states of a molecule, providing information unique to its composition and conformation. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly effective for identifying the various functional groups present in a molecule, as each group has characteristic absorption frequencies.

In the context of 4-(Trifluoromethyl)-6-methyl-quinoline derivatives, FT-IR spectra reveal key vibrational modes. The aromatic C-H stretching vibrations of the quinoline ring typically appear in the 3200-3000 cm⁻¹ region. dergipark.org.tr The stretching vibrations of the C=C and C=N bonds within the heterocyclic aromatic system are observed in the 1640-1500 cm⁻¹ range. dergipark.org.trnih.gov The presence of the trifluoromethyl (CF₃) group introduces strong absorption bands, typically between 1350 and 1100 cm⁻¹, corresponding to C-F stretching modes. The methyl group (CH₃) can be identified by its characteristic C-H stretching and bending vibrations.

Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to assign these vibrational modes precisely. researchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for Substituted Quinoline Derivatives

Compound C=C/C=N Stretching (cm⁻¹) C-F Stretching (cm⁻¹) Aromatic C-H Stretching (cm⁻¹) Reference
6-Methoxy-2-methyl-4-(trifluoromethyl)quinoline 1622, 1508, 1484 1382, 1355, 1236 3039 wiley-vch.de
2-Methyl-4,6-bis(trifluoromethyl)quinoline 1622, 1479 1319, 1284, 1264 3072 wiley-vch.de

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprints

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light, usually from a laser source. nih.gov It provides a "vibrational fingerprint" that is unique to the molecule's structure. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds, making it particularly useful for analyzing the carbon skeleton of aromatic systems.

For quinoline derivatives, FT-Raman spectra provide detailed information about the vibrations of the heterocyclic ring system. dergipark.org.tr Characteristic ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are often prominent in Raman spectra and can be found in regions around 1010 cm⁻¹ and 863 cm⁻¹. researchgate.net These spectra help to unambiguously characterize the main vibrational bands, especially when supported by DFT calculations. researchgate.net The high symmetry of the quinoline core can give rise to intense Raman signals. dergipark.org.tr

Table 2: Selected FT-Raman Vibrational Frequencies for Substituted Quinoline Derivatives

Compound Ring Breathing Modes (cm⁻¹) C=C/C=N Stretching (cm⁻¹) Other Key Vibrations Reference
4-amino-2-methyl-8-(trifluoromethyl) quinoline 1010 (predicted) 1637, 1621, 1572 1594 (NH₂ deformation) dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. It exploits the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, to map out the carbon-hydrogen framework and reveal connectivity between atoms.

¹H and ¹³C NMR for Hydrogen and Carbon Frameworks

¹H NMR provides information about the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton signal indicates its degree of shielding, which is heavily influenced by nearby functional groups. For this compound, the electron-withdrawing CF₃ group at the C4 position causes a downfield shift (to higher ppm values) for adjacent protons, while the electron-donating CH₃ group at the C6 position causes an upfield shift for its neighboring protons. The protons on the aromatic rings typically appear as complex multiplets in the δ 7.0-9.0 ppm range. amazonaws.comrsc.org

¹³C NMR provides a map of the carbon skeleton. The chemical shifts of carbon atoms are also highly sensitive to their electronic environment. The carbon atom of the CF₃ group is typically observed as a quartet due to coupling with the three fluorine atoms (¹JCF), while the carbon atom to which it is attached (C4) also shows coupling. rsc.org The methyl group carbon appears at a characteristic upfield position (around δ 22 ppm). rsc.org Studies on methylquinolines show that ortho-substituent effects can vary in both sign and magnitude, causing shifts that are critical for correct signal assignment. publish.csiro.au

Table 3: Representative ¹H and ¹³C NMR Data for a this compound Derivative Compound: 6-Methyl-4-phenyl-2-trifluoromethyl-quinoline

Nucleus Chemical Shift (δ, ppm) Notes Reference
¹H 8.18 (d), 7.72 (s), 7.65 (d), 7.63 (s), 7.60–7.49 (m) Aromatic protons rsc.org
¹H 2.50 (s, 3H) 6-CH₃ protons rsc.org
¹³C 150.0, 146.4, 138.9, 137.4, 132.9, 130.2, 127.4, 124.5 Aromatic carbons rsc.org
¹³C 146.6 (q, J = 34.3 Hz) C2 (attached to CF₃) rsc.org
¹³C 121.8 (q, J = 275.1 Hz) CF₃ carbon rsc.org
¹³C 117.1 (q, J = 2.1 Hz) C3 rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides information on chemical environments, 2D NMR experiments reveal the connectivity between different nuclei, which is essential for assembling the complete molecular structure. nih.gov

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace out the spin systems within the aromatic rings of the quinoline core. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. rsc.org It provides a clear and unambiguous assignment of which proton signal corresponds to which carbon signal in the ¹H and ¹³C spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two to three bonds. sdsu.edu HMBC is crucial for piecing together the molecular puzzle. For instance, it can show a correlation between the methyl protons (at C6) and the C5, C7, and C6 carbons of the quinoline ring. It can also establish the connection of the quaternary C4 carbon to nearby protons, confirming the position of the trifluoromethyl group. sdsu.eduyoutube.com

Together, these 2D techniques provide an unambiguous and detailed picture of the molecular architecture of this compound derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The resulting spectrum is a key component of a compound's photophysical profile.

For quinoline derivatives, the UV-Vis absorption spectra are typically characterized by multiple bands corresponding to different electronic transitions. scielo.br

π → π* Transitions: Intense absorption bands, often found in the 230-320 nm range, are assigned to π → π* transitions within the conjugated aromatic system of the quinoline ring. scielo.brbeilstein-journals.org

n → π* Transitions: Less intense transitions, sometimes appearing as a shoulder on the main absorption bands in the 320-450 nm range, are attributed to n → π* transitions. scielo.brbeilstein-journals.org These involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding π* orbital.

The positions and intensities of these absorption bands can be influenced by both the substituents and the solvent. The presence of groups like -CF₃ can modify the energy levels of the molecular orbitals. beilstein-journals.org Furthermore, many quinoline derivatives exhibit solvatochromism , where the absorption maximum shifts depending on the polarity of the solvent. scielo.brrsc.org A shift to longer wavelengths (red shift) in polar solvents is often observed for π → π* transitions. scielo.br These photophysical properties are critical for applications in materials science, such as fluorescent probes and dyes. rsc.org

Table 4: Representative UV-Vis Absorption Data for Substituted Quinoline Derivatives

Compound Family/Derivative Absorption Maxima (λ_max, nm) Solvent Transition Type Reference
Quinoline derivatives 8a-e ~230-320 Polar (Acetonitrile, Ethanol) π → π* scielo.br
Quinoline derivatives 8a-e ~320-450 (shoulder) Polar (Acetonitrile, Ethanol) n → π* scielo.br
bis-quinolin-3-yl chalcones 262-277 and 310-330 Acetonitrile π → π* rsc.org

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of the molecular weight and for gaining insights into the structure of a compound through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition (C₁₁H₈F₃N).

Predicted Collision Cross Section Data for an Analogous Compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺246.02919146.3
[M+Na]⁺268.01113158.6
[M-H]⁻244.01463146.2
[M+NH₄]⁺263.05573165.0
[M+K]⁺283.98507152.5

Data is for the analogous compound 4-chloro-6-methyl-2-(trifluoromethyl)quinoline (B159133) and is presented for illustrative purposes. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the solid-state architecture.

While the crystal structure for this compound itself is not publicly documented, data from related structures, such as 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (B192933), can illustrate the type of information obtained. nih.gov The analysis of such a structure would detail bond lengths, bond angles, and torsion angles, defining the precise geometry of the quinoline core and its substituents. The crystal system and space group would also be determined, providing a complete picture of the unit cell.

Crystallographic Data for a Related Quinoline Derivative

ParameterValue
Chemical formulaC₁₃H₉ClF₃N
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)7.456 (2)
b (Å)10.897 (3)
c (Å)14.891 (4)
β (°)101.59 (3)
Volume (ų)1184.2 (6)

Data presented is for 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline and serves as an example of crystallographic parameters. nih.gov

Other Advanced Analytical Techniques for Purity and Homogeneity Assessment

Beyond mass spectrometry and X-ray crystallography, a suite of other analytical techniques is crucial for establishing the purity and homogeneity of synthesized quinoline derivatives.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of chemical compounds. For quinoline derivatives, analytical HPLC can be used to determine the percentage purity of a sample, with typical acceptance criteria being greater than 95%. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation and confirmation. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the quinoline ring. researchgate.netnoveltyjournals.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would confirm the presence of the C-F bonds of the trifluoromethyl group and the aromatic C-H and C=C bonds of the quinoline ring system. researchgate.netnoveltyjournals.com

Elemental Analysis (CHN Analysis): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimental values are compared to the theoretical values calculated from the molecular formula to support the compound's identity and purity. researchgate.net

These techniques, when used in concert, provide a comprehensive characterization of the compound, ensuring its identity, structure, and purity are unequivocally established.

Computational and Theoretical Investigations of 4 Trifluoromethyl 6 Methyl Quinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For quinoline (B57606) derivatives, these calculations are often employed to understand how different substituents influence the electronic and structural characteristics of the parent molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly popular for its balance of accuracy and computational cost, making it a standard tool for studying the ground state properties of medium-sized organic molecules like substituted quinolines. scirp.orgscispace.com DFT calculations for related quinoline compounds have been successfully performed using functionals like B3LYP combined with various basis sets (e.g., 6-311++G(d,p), cc-pVDZ) to predict their properties. scispace.comresearchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. physchemres.org For 4-(Trifluoromethyl)-6-methyl-quinoline, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This provides key data on bond lengths, bond angles, and dihedral angles.

Conformational analysis, which is particularly important for flexible molecules, would investigate the rotational barriers of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. By mapping the energy changes associated with the rotation of these groups, the most stable conformations can be identified. While specific studies on this compound are not detailed in the provided results, the general methodology is well-established for similar molecules. nih.gov

Optimized Geometrical Parameters (Hypothetical Data) Below is a hypothetical table representing typical data obtained from a DFT geometry optimization. Actual experimental or calculated values for this specific molecule are not available in the provided search results.

ParameterBond/AngleCalculated Value (B3LYP/6-311G)
Bond Length C6-CH₃~1.51 Å
C4-CF₃~1.50 Å
N1-C2~1.37 Å
C9-N1~1.38 Å
Bond Angle C5-C6-C7~120.5°
C3-C4-C10~121.0°
C9-N1-C2~117.5°
Dihedral Angle C5-C6-C(CH₃)-H~0° or 60° (staggered)
C3-C4-C(CF₃)-F~0° or 60° (staggered)

Note: This table is for illustrative purposes only and does not represent actual published data for this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept where chemical reactivity is primarily determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: The outermost orbital containing electrons, which acts as an electron donor. acadpubl.eu

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. acadpubl.eu

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. scirp.orgacadpubl.eu For many quinoline derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO's location can be influenced by electron-withdrawing or -donating groups. researchgate.net In this compound, the electron-withdrawing -CF₃ group would be expected to significantly influence the energy and localization of the LUMO.

Frontier Molecular Orbital Data (Hypothetical Data) This table illustrates the kind of data generated from an FMO analysis.

ParameterEnergy (eV)
EHOMO~ -6.8 eV
ELUMO~ -1.5 eV
Energy Gap (ΔE) ~ 5.3 eV

Note: This table is for illustrative purposes only and does not represent actual published data for this compound.

Vibrational Frequency Calculations and Spectral Prediction

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. nih.govresearchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, allowing for a direct comparison with experimental spectra. nih.gov This analysis is crucial for assigning specific vibrational modes (e.g., C-H stretch, C=N stretch, C-F stretch) to the observed spectral bands. researchgate.net

Advanced Electronic Structure Descriptors and Reactivity Indices

Beyond FMO analysis, DFT calculations can be used to compute a range of conceptual DFT descriptors that quantify chemical reactivity. scribd.com These indices are derived from the change in energy as the number of electrons changes and provide insight into the local and global reactivity of a molecule.

Key global reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. It interprets the wave function in terms of the classic Lewis structure picture of localized bonds and lone pairs. uni-muenchen.dewisc.edu This analysis provides a quantitative understanding of charge distribution and delocalization (hyperconjugative) interactions between filled donor NBOs and empty acceptor NBOs, which are crucial for molecular stability. scirp.orgyoutube.com

For this compound, NBO analysis would reveal significant electronic interactions. The primary interactions involve the delocalization of electron density from the nitrogen lone pair (a donor orbital) into the π* antibonding orbitals of the quinoline ring's C-C and C-N bonds. arabjchem.org This n → π* interaction is characteristic of nitrogen-containing aromatic systems and contributes significantly to the stability of the quinoline core. Furthermore, interactions between the π orbitals of the aromatic system (donors) and the π* orbitals of adjacent bonds (acceptors) highlight the extended π-electron delocalization across the fused rings. arabjchem.org

The substituents also play a critical role. The electron-donating methyl group at the C6 position would slightly increase the electron density in the benzene (B151609) ring portion, while the potent electron-withdrawing trifluoromethyl group at the C4 position significantly influences the electronic properties of the pyridine (B92270) ring. NBO analysis can quantify these effects by calculating the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. scirp.orgarabjchem.org

Table 1: Hypothetical Key NBO Interactions and Stabilization Energies (E(2)) for this compound

Donor NBO (i)Acceptor NBO (j)Interaction TypeHypothetical E(2) (kcal/mol)Description
LP (1) N1π* (C2-C3)n → πHighDelocalization of the nitrogen lone pair into the pyridine ring, enhancing stability.
π (C5-C10)π (C6-C7)π → πModerateElectron delocalization within the carbocyclic ring of the quinoline system.
π (C2-C3)π (C4-C4a)π → πModerateConjugative interaction within the heterocyclic ring.
σ (C6-H) (Methyl)π (C5-C6)σ → π* (Hyperconjugation)LowWeak electron donation from the methyl group into the aromatic system.
LP (F) (CF3)σ* (C4-C(CF3))n → σ*Low-ModerateIntramolecular interactions involving the trifluoromethyl group influencing local charge distribution.

Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity, Nucleophilicity)

For this compound, the electronic nature of the substituents significantly modulates these parameters. The electron-withdrawing trifluoromethyl group lowers the energy of both the HOMO and LUMO, but particularly the LUMO, leading to a smaller HOMO-LUMO gap. beilstein-journals.org This generally indicates higher reactivity. It also increases the molecule's electrophilicity, making it a better electron acceptor. Conversely, the electron-donating methyl group has a milder, opposing effect.

Key global reactivity parameters include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. Higher values indicate a stronger electrophile.

Nucleophilicity Index (Nu): A measure of the molecule's ability to donate electrons.

Table 2: Predicted Influence of Substituents on Global Reactivity Parameters of this compound

ParameterFormulaPredicted Value/InfluenceRationale
HOMO-LUMO Gap (ΔE)ELUMO - EHOMORelatively SmallThe combination of electron-donating and withdrawing groups narrows the gap, suggesting moderate to high reactivity.
Chemical Hardness (η)(ELUMO - EHOMO)/2ModerateA smaller energy gap leads to lower hardness (i.e., higher softness), indicating greater polarizability and reactivity.
Electrophilicity Index (ω)χ²/2ηHighThe potent electron-withdrawing CF₃ group significantly increases the molecule's ability to accept electrons. beilstein-journals.org
Nucleophilicity (Nu)1/ωLow to ModerateThe nitrogen lone pair provides nucleophilic character, but this is counteracted by the strong electrophilic nature induced by the CF₃ group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics, stability, and interactions with its environment, such as a solvent or a biological macromolecule like an enzyme. researchgate.netmdpi.com

For this compound, an MD simulation could be performed to understand its behavior in an aqueous solution or to investigate its stability when bound to a hypothetical protein target. nih.gov The simulation would track the trajectory of every atom over a set period (typically nanoseconds to microseconds), revealing how the molecule flexes, rotates, and interacts with surrounding molecules. nih.gov

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This is calculated to assess the stability of the molecule's conformation throughout the simulation. A stable RMSD value over time suggests that the molecule maintains a consistent average structure. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or groups of atoms around their average positions. It helps identify the most flexible and rigid parts of the molecule. researchgate.net

Radial Distribution Functions (RDF): These functions can be used to analyze the interactions between specific atoms of the quinoline derivative and solvent molecules (e.g., water), revealing details about the solvation shell. arabjchem.org

Table 3: Goals and Outputs of a Molecular Dynamics Simulation Study on this compound

Simulation GoalKey MetricsExpected Insights
Assess conformational stability in solvent.RMSD, Radius of Gyration (RoG).Determine if the molecule maintains a stable structure or undergoes significant conformational changes in solution. nih.gov
Analyze intramolecular flexibility.RMSF.Identify flexible regions, such as the rotation of the trifluoromethyl group, versus the rigid quinoline core.
Investigate protein-ligand binding stability (if complexed).RMSD of ligand and protein, hydrogen bond analysis.Evaluate the stability of the binding pose and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.comphyschemres.org
Characterize solvation properties.Radial Distribution Functions (RDF).Understand how water molecules are structured around the hydrophobic (methyl, CF₃) and hydrophilic (nitrogen) parts of the molecule. arabjchem.org

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Studies for Structure-Property Correlation

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jlu.edu.cnnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov

A QSAR study on a series of analogs of this compound would involve calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Related to the 2D representation of the molecule.

Geometrical (3D) descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Using statistical methods like multiple linear regression (MLR), these descriptors are correlated with the experimentally measured biological activity (e.g., IC₅₀) to generate a QSAR equation. jlu.edu.cn

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further. nih.govtandfonline.com They analyze the 3D steric and electrostatic fields surrounding the molecules. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a map might show that adding a bulky group in one area is favorable (sterically favorable, green contour), while adding a negatively charged group in another is unfavorable (electrostatically unfavorable, red contour).

Table 4: Components of a Hypothetical 3D-QSAR Study on this compound Analogs

ComponentDescriptionExample for Quinoline Analogs
Training SetA diverse set of structurally related quinoline derivatives with known biological activities. nih.gov20-40 analogs with variations at the C2, C4, C6, and C7 positions.
Molecular AlignmentAll molecules in the training set are superimposed based on a common structural scaffold.Aligning the quinoline ring system of all derivatives.
Field Calculation (CoMFA/CoMSIA)Calculation of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around each molecule. tandfonline.comA grid is placed around the aligned molecules, and interaction energies with a probe atom are calculated at each grid point.
Statistical Analysis (PLS)Partial Least Squares (PLS) regression is used to correlate the field values with biological activity, generating a predictive model. tandfonline.comThe model is validated using cross-validation (q²) and a test set of molecules (r²_pred). nih.gov
Contour Map VisualizationThe results are displayed as 3D contour maps overlaid on a representative molecule. nih.govGreen contours might indicate where bulky groups enhance activity; blue contours might show where positive charges are favored.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of chemical reactions. It allows researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. acs.org The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy and thus the rate of the reaction.

For this compound, computational studies could explore various reactions. For example, the mechanism of its synthesis, such as a Friedländer-type annulation or a Conrad-Limpach synthesis, could be investigated. orientjchem.org Alternatively, the mechanism of a subsequent functionalization, like an electrophilic aromatic substitution, could be explored. The trifluoromethyl group is strongly deactivating, while the methyl group and the fused benzene ring are activating. Computational studies could predict the most likely site for substitution (e.g., position C5 or C8) by comparing the activation energies for attack at different positions. orientjchem.org

The process involves:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, and products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products.

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Table 5: Outline of a Computational Study on a Hypothetical Electrophilic Nitration of this compound

StepComputational MethodObjective and Expected Outcome
1. Reactant ModelingDFT (e.g., B3LYP/6-31G*)Optimize the geometry of this compound and the electrophile (NO₂⁺).
2. Transition State SearchDFT (e.g., QST2/QST3 or Berny optimization)Locate the transition state structures for NO₂⁺ addition at various positions (e.g., C5, C8).
3. Energy CalculationDFT with a larger basis setCalculate the relative energies of the transition states to determine the activation energy (Ea) for each pathway. The lowest Ea indicates the preferred reaction site.
4. Reaction Path FollowingIntrinsic Reaction Coordinate (IRC)Confirm that the located transition states correctly connect the reactant complex to the sigma-complex intermediate.
5. Product AnalysisDFTOptimize the structure of the final product after deprotonation from the intermediate.

In Silico Approaches for Molecular Design and Scaffold Optimization

In silico methods leverage computational power to design and optimize new molecules with desired properties, significantly accelerating the drug discovery process. These approaches use the quinoline scaffold of this compound as a starting point for developing new potential therapeutic agents.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are powerful in silico techniques used to identify novel "hit" compounds from large chemical databases that are likely to be active against a specific biological target. nih.gov

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to interact with a specific target receptor and trigger a biological response. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

The workflow is as follows:

Pharmacophore Model Generation: A model is created based on the structure of one or more known active compounds. If this compound were a known inhibitor of an enzyme, its key features—the aromatic quinoline rings (hydrophobic, aromatic), the nitrogen atom (hydrogen bond acceptor), and the CF₃ group (hydrophobic)—would form the basis of the pharmacophore. nih.gov

Database Screening: The generated pharmacophore model is then used as a 3D query to rapidly screen large databases containing millions of compounds (a process called virtual screening). nih.gov The software searches for molecules in the database that can adopt a low-energy conformation that spatially matches the pharmacophore features.

Hit Filtering and Selection: The initial list of hits is typically refined using additional filters, such as rules for drug-likeness (e.g., Lipinski's Rule of Five) and subsequent computational steps like molecular docking to predict binding affinity more accurately. nih.govnih.gov The most promising candidates are then selected for chemical synthesis and experimental testing.

This approach allows researchers to efficiently explore vast chemical space and prioritize a small, manageable number of compounds for further investigation, saving significant time and resources. nih.gov

Table 6: Typical Workflow for Pharmacophore-Based Virtual Screening

PhaseActionDescription
1. Model GenerationDefine Pharmacophore FeaturesIdentify key features (e.g., aromatic ring, H-bond acceptor, hydrophobic) from a template molecule like an active quinoline derivative. nih.gov
2. ScreeningSearch Chemical DatabasesUse the 3D pharmacophore model to screen a large virtual library (e.g., ZINC, Enamine) for molecules that match the query features. nih.gov
3. Initial FilteringApply Drug-Likeness FiltersRemove compounds that are unlikely to be good drug candidates based on physicochemical properties (e.g., molecular weight, logP). nih.gov
4. RefinementMolecular DockingDock the filtered hits into the 3D structure of the biological target to predict binding modes and estimate binding affinity (e.g., docking score). nih.gov
5. Final SelectionVisual Inspection & ScoringAnalyze the best-scoring docked poses for plausible interactions (e.g., hydrogen bonds, π-π stacking) and select a final set of hits for experimental validation.

Bioisosteric Replacement Strategies in Scaffold Modification

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, employed to optimize lead compounds by exchanging one atom or functional group for another with similar physical or chemical properties. researchgate.net This approach aims to modulate the molecule's bioactivity, selectivity, toxicity, and pharmacokinetic profile without drastically altering the core chemical framework. researchgate.netnih.gov In the context of the this compound scaffold, computational and theoretical investigations are instrumental in rationally designing and predicting the outcomes of such modifications. These in silico methods provide deep insights into how structural changes influence the interactions between the compound and its biological target. researchgate.net

Computational tools like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are pivotal in guiding bioisosteric replacement strategies. nih.govmdpi.com Molecular docking, for instance, can predict how a modified analog binds within the active site of a target protein, helping to rationalize or anticipate changes in potency. nih.gov MD simulations further refine these predictions by assessing the stability of the ligand-protein complex over time. mdpi.com Such computational analyses were instrumental in studies of related heterocyclic systems, such as tetrahydroquinoline and quinazoline (B50416) derivatives, providing a strong rationale for synthesizing specific analogs and prioritizing experimental evaluations. nih.govmdpi.com

Research on related quinoline and quinazoline scaffolds provides a valuable blueprint for potential modifications to the this compound system. Bioisosteric replacement can be applied to various parts of the molecule, including the trifluoromethyl group, the methyl group, and the quinoline core itself.

The trifluoromethyl (-CF3) group at the 4-position is a critical feature, often introduced to enhance metabolic stability, binding affinity, and cell permeability. Fluorine and trifluoromethyl groups are known to significantly influence potency. nih.gov For example, trifluoromethyl ketones have been shown to be effective replacements for methyl ketones, often converting an inactive compound into a potent one. nih.gov Bioisosteric replacements for the -CF3 group itself could involve other electron-withdrawing groups or halogens to fine-tune the electronic properties and interaction capabilities of the scaffold.

A more profound modification strategy is "scaffold hopping," where the entire quinoline core is replaced by a different heterocyclic system while preserving the key pharmacophoric features. nih.govnih.gov This approach can lead to novel chemical entities with potentially improved properties or a different intellectual property landscape. nih.gov For example, a study successfully replaced a thienopyrimidinone core with a quinazolinone scaffold to develop new allosteric inhibitors, demonstrating the utility of this strategy. nih.gov

The following table summarizes research findings from computational and experimental studies on related quinazoline systems, illustrating the impact of bioisosteric replacements on biological activity.

Parent ScaffoldPosition of ModificationOriginal GroupBioisosteric ReplacementObserved Effect on ActivityReference
researchgate.netnih.govnih.govtriazino[2,3-c]quinazolineC-6 side chainCarbonyl CarbonSulfur AtomDecreased affinity for COX-1, but retained high predicted affinity for COX-2. nih.gov
ThienopyrimidinoneCore ScaffoldThiophene RingBenzene Ring (forming Quinazolinone)Led to a novel series of highly active allosteric inhibitors. nih.gov
BenzamideAmide MoietyAmide (-CONH-)Thioamide (-CSNH-)Significantly retained or improved nematicidal activity. mdpi.com
BenzamideAmide MoietyAmide (-CONH-)Selenoamide (-CSeNH-)Showed the highest activity, similar to the reference compound. mdpi.com
TetrahydroquinolineVariousHydrogen/FluorineTrifluoromethyl GroupSignificantly enhanced selectivity and potency as mTOR inhibitors. mdpi.com

These examples from related heterocyclic systems underscore the power of bioisosteric replacement as a strategy for scaffold modification. Computational investigations can effectively guide the selection of appropriate bioisosteres for the this compound scaffold, enabling the rational design of new analogs with potentially enhanced therapeutic properties.

Materials Science Applications and Catalytic Contributions of Trifluoromethylated Quinoline Derivatives

Catalytic Roles and Ligand Design

The nitrogen atom in the quinoline (B57606) ring provides a coordination site for metal ions, making quinoline derivatives excellent candidates for ligand design in catalysis. The electronic properties of these ligands can be fine-tuned by substituents like the trifluoromethyl group.

Quinoline derivatives are effective ligands in transition metal catalysis. nih.govmdpi.com The nitrogen atom of the quinoline can coordinate with a metal center, such as palladium or copper, facilitating a wide range of chemical transformations. nih.govnus.edu.sg In some cases, the quinoline substrate itself can act as a ligand, enabling one-pot reactions that combine traditional cross-coupling with C-H functionalization without the need for external ligands. nih.gov Evidence for this dual role has been supported by NMR spectroscopy and X-ray crystallography. nih.gov

The electronic nature of substituents on the quinoline ring plays a crucial role in the catalytic activity of the resulting metal complexes. mdpi.com Electron-donating groups tend to increase the electron density on the coordinating nitrogen atom, leading to more stable complexes and higher catalytic activity. mdpi.com Conversely, electron-withdrawing groups, such as a trifluoromethyl group, can decrease the electron density at the nitrogen, which may influence the stability and reactivity of the metal complex. mdpi.com For example, in the copper-catalyzed oxidation of catechol, quinoline-derived ligands with electron-donating groups formed complexes with higher catalytic activity, while those with electron-withdrawing groups showed lower activity. mdpi.com This principle is fundamental to the rational design of ligands for specific catalytic applications. rsc.orgrsc.org

Table 3: Catalytic Activity of Copper Complexes with Substituted Quinoline Ligands This table illustrates the effect of electronic properties on the catalytic oxidation of catechol, with rates shown for complexes formed with Cu(OAc)2.

Ligand Substituent Type Oxidation Rate (μmol L⁻¹ s⁻¹)
L4 Electron Donating 126.80
L5 Electron Donating 114.44
L1 Electron Withdrawing 71.38
L6 Electron Withdrawing 69.30

Data derived from a study on various quinoline-derived ligands (L1-L7). mdpi.com

Ferroelectric materials are emerging as a novel class of catalysts. researchgate.netrsc.org Their intrinsic polarization can be switched, allowing for dynamic control over surface chemistry and potentially overcoming the traditional limitations of catalysis. yale.eduacs.org This tunable property can affect the adsorption of molecules and reaction rates on the catalyst surface. yale.edu One study demonstrated that a molecular ferroelectric crystal, TMCM-CdCl3, effectively catalyzed the construction of substituted quinoline derivatives through a one-pot annulation reaction under ultrasonic conditions. researchgate.net The periodic change in polarization of the ferroelectric material under ultrasound is believed to generate surface charges that trigger the redox process. researchgate.net

In the realm of heterogeneous catalysis, sulfur-containing quinolines present a challenge due to the poisoning of catalyst surfaces. acs.org However, novel heterogeneous ruthenium-sulfur (Ru–S) catalysts have been developed that show tolerance to multiple sulfur functionalities during the hydrogenation of quinolines under mild conditions. acs.org This demonstrates progress in creating robust catalysts for reactions involving complex quinoline substrates. acs.org While these examples establish the use of quinoline systems in these advanced catalytic fields, the specific involvement of 4-(Trifluoromethyl)-6-methyl-quinoline was not detailed in the provided search results.

Advanced Chemical Probes and Sensor Development (excluding biomedical applications)

The distinct photophysical properties of trifluoromethylated quinoline derivatives make them promising candidates for the development of advanced chemical probes and sensors for non-biomedical applications, such as environmental monitoring. The fluorescence of the quinoline core can be modulated by the presence of both the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. These substituents can influence the intramolecular charge transfer (ICT) characteristics of the molecule, making its fluorescence sensitive to the polarity of its environment and the presence of specific analytes.

Research into related trifluoromethylated quinoline-phenol Schiff bases has demonstrated their potential as fluorescent probes. beilstein-journals.orgbeilstein-archives.org These compounds exhibit significant quantum fluorescence yields and their emission spectra are sensitive to the solvent polarity, indicating a charge transfer character in the excited state. beilstein-journals.orgbeilstein-archives.org For instance, studies on (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols have shown that these molecules display low to good quantum fluorescence yields in various solvents, with higher Stokes shifts observed in more polar environments. beilstein-journals.org This solvatochromism is a key feature for a chemical sensor.

While direct studies on this compound as a chemical probe are not extensively documented, its structural similarity to other fluorescent quinoline derivatives suggests its potential for such applications. researchgate.netnih.govukm.myrsc.orgresearchgate.net For example, quinoline-based fluorescent sensors have been successfully developed for the detection of metal ions like Fe³⁺ and Zn²⁺. nih.govukm.myrsc.orgresearchgate.net The mechanism often involves a photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) process, where the binding of the analyte to the quinoline derivative alters its fluorescence intensity or wavelength. researchgate.net The presence of the trifluoromethyl group in this compound could enhance its selectivity and sensitivity as a sensor by modifying its electronic and steric properties.

Table 1: Photophysical Properties of Representative Trifluoromethylated Quinoline-Phenol Schiff Bases in Chloroform

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)
3aa370429590.12
3ba375440650.80
3ca374438640.73
3da375438630.70
3ea380465850.15
3fa378442640.65

Data sourced from a study on (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols. beilstein-journals.org

Corrosion Inhibition Studies and Surface Chemistry Applications

Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic media. researchgate.netkfupm.edu.sacapes.gov.br Their efficacy stems from the ability of the quinoline ring system, with its high electron density and the presence of the nitrogen heteroatom, to adsorb onto the metal surface. This adsorption forms a protective layer that isolates the metal from the corrosive environment. The introduction of substituents like methyl and trifluoromethyl groups can further enhance the inhibitory properties of the quinoline core.

The methyl group, being electron-donating, can increase the electron density on the quinoline ring, facilitating stronger adsorption onto the metal surface. Conversely, the trifluoromethyl group is strongly electron-withdrawing, which can influence the adsorption mechanism and the stability of the protective film. While specific studies on the corrosion inhibition performance of this compound are limited, research on related quinoline derivatives provides valuable insights.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the relationship between the molecular structure of quinoline derivatives and their corrosion inhibition efficiency. researchgate.net These studies often calculate quantum chemical parameters like the energy of the highest occupied molecular orbital (E HOMO), the energy of the lowest unoccupied molecular orbital (E LUMO), and the energy gap (ΔE) to predict the reactivity and adsorption behavior of the inhibitor molecules. A higher E HOMO value is associated with a greater electron-donating ability, leading to stronger adsorption on the metal surface. A lower ΔE value suggests higher reactivity and potentially better inhibition efficiency.

Experimental investigations on various quinoline derivatives have demonstrated their effectiveness as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm.

Table 2: Corrosion Inhibition Efficiency of Various Quinoline Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (ppm)Inhibition Efficiency (%)
2-chloro quinoline 3-carbaldehyde (CQC)2594.32
(2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA)2598.69
5-((aminooxy) methyl) quinolin-8-ol (AMQN)10⁻³ M~97
5-(hydrazinylmethyl) quinolin-8-ol (HMQN)10⁻³ M~97
1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione10⁻³ M86

This table presents data for related quinoline and quinoxaline (B1680401) derivatives to provide a comparative context for the potential performance of this compound. researchgate.net

Precursors for the Synthesis of Complex Molecular Architectures

The this compound scaffold serves as a valuable building block for the synthesis of more complex and functionally diverse molecular architectures. The presence of the reactive methyl group and the unique electronic nature of the trifluoromethyl-substituted quinoline ring allow for a variety of chemical transformations.

One key synthetic strategy involves the functionalization of the methyl group. For instance, the methyl group can undergo oxidation to form the corresponding carboxylic acid or aldehyde, which can then be used in a variety of subsequent reactions, such as amide or ester formation, to build more elaborate structures.

Furthermore, the quinoline ring itself can be a platform for various synthetic modifications. Classical methods for quinoline synthesis, such as the Friedländer annulation, can be adapted to produce a range of substituted 4-trifluoromethyl-quinolines. researchgate.net For example, the reaction of substituted 2-trifluoroacetyl anilines with various carbonyl compounds, catalyzed by proline potassium salt, provides an efficient route to these derivatives. researchgate.net

While specific examples of complex molecular architectures derived directly from this compound are not extensively reported, the reactivity of the quinoline system is well-documented. For instance, chloro-substituted trifluoromethylquinolines can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. nih.gov Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the C-C bond formation on the quinoline core, enabling the synthesis of biaryl and other complex systems.

The synthesis of fused heterocyclic systems is another area where quinoline precursors are valuable. For example, the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with various nucleophiles can lead to the formation of pyrazolo[4,3-c]quinolin-4(5H)-ones, demonstrating the utility of functionalized quinolines in constructing polycyclic frameworks. researchgate.net The reactivity of the trifluoromethyl group itself can also be harnessed, although it is generally considered a stable substituent. Under specific conditions, it can participate in certain chemical transformations.

Future Research Trajectories and Emerging Paradigms for 4 Trifluoromethyl 6 Methyl Quinoline Research

Development of Novel and Highly Efficient Synthetic Methods

The synthesis of the quinoline (B57606) core has traditionally been dominated by classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comresearchgate.net However, these methods often require harsh conditions, hazardous reagents, and lengthy reaction times, which are significant drawbacks from both an economic and environmental perspective. nih.govresearchgate.net The future of synthesizing 4-(trifluoromethyl)-6-methyl-quinoline and its analogues lies in the development of greener, more efficient, and atom-economical methodologies.

Recent advancements have focused on one-pot, multicomponent reactions that minimize waste and simplify work-up procedures. bohrium.com The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields for quinoline synthesis. nih.govresearchgate.net A significant trajectory is the exploration of novel catalytic systems. For instance, proline potassium salt has been identified as a superior catalyst for the Friedländer annulation to create 4-trifluoromethyl-substituted quinolines under mild conditions. researchgate.net Similarly, inexpensive and less toxic metal catalysts, such as those based on zinc, are emerging as alternatives to precious metal catalysts for quinoline construction. researchgate.net Future work will likely focus on expanding the substrate scope of these modern methods to accommodate a wider variety of precursors for substituted quinolines like this compound.

MethodologyDescriptionAdvantagesChallenges & Future DirectionReference
Traditional Methods (e.g., Skraup, Friedländer)Classic condensation reactions to form the quinoline ring.Well-established and understood.Harsh conditions, hazardous waste, low atom economy. tandfonline.comresearchgate.net
Microwave-Assisted SynthesisUtilizes microwave energy to rapidly heat reaction mixtures.Reduced reaction times, often higher yields, improved energy efficiency.Scalability can be a challenge for industrial production. nih.govresearchgate.net
OrganocatalysisUses small organic molecules (e.g., proline salts) to catalyze the reaction.Avoids toxic heavy metals, often milder conditions.Developing catalysts with broader substrate scope and higher turnover numbers. researchgate.net
Green Solvent/Solvent-Free ReactionsEmploys environmentally benign solvents like water or ethanol, or no solvent at all.Significantly reduces environmental impact and simplifies purification.Ensuring sufficient reactivity and solubility of starting materials. tandfonline.combohrium.com
Continuous-Flow SynthesisReagents are continuously pumped through a reactor.Excellent control over reaction parameters, enhanced safety, and easier scalability.Requires specialized equipment and process optimization. acs.org

Exploration of Unconventional Reactivity and Catalysis Pathways

The inherent reactivity of the this compound core is ripe for exploration beyond classical functionalization. The trifluoromethyl group significantly influences the electronic properties of the quinoline ring, making it a candidate for unique chemical transformations. beilstein-journals.org Future research will likely delve into late-stage C-H functionalization, allowing for the direct introduction of new chemical moieties onto the pre-formed quinoline scaffold without the need for traditional multi-step syntheses involving pre-functionalized starting materials.

Furthermore, photocatalysis and electrochemistry offer new paradigms for activating quinoline derivatives. For example, HAT (Hydrogen Atom Transfer)-promoted hydrosilylation has been used for the semireduction of quinolines, demonstrating an unconventional pathway to access dihydroquinoline structures that are valuable synthetic intermediates. nih.gov The electron-withdrawing nature of the CF3 group at the 4-position could be exploited in novel dearomatization strategies, providing access to three-dimensional scaffolds from a flat aromatic precursor. Investigating the catalytic potential of the quinoline nitrogen atom, possibly in concert with the electronic push-pull of the substituents, could lead to new applications in asymmetric catalysis.

Integration of Artificial Intelligence and Machine Learning in Predictive Design

The convergence of synthetic chemistry and artificial intelligence (AI) is set to revolutionize the discovery of new molecules. For this compound, AI and machine learning (ML) models can be employed to accelerate the design of derivatives with specific, optimized properties. researchgate.netmdpi.com These computational tools can sift through vast virtual libraries of potential compounds, predicting their physicochemical properties, bioactivity, and even potential synthetic routes.

ML models are already being developed to predict the most likely sites of electrophilic aromatic substitution on quinoline rings with high accuracy. researchgate.net This predictive power can guide synthetic efforts, saving significant time and resources. By combining generative adversarial networks (GANs) with reinforcement learning (RL), researchers can create novel molecular structures biased towards desired attributes, such as enhanced fluorescence for materials science or specific kinase inhibitory activity for drug discovery. researchgate.netmdpi.comnih.gov This in silico design process will allow for the rational creation of new this compound analogues tailored for specific functions, moving from serendipitous discovery to targeted invention. researchgate.net

AI/ML ApplicationObjectivePotential Impact on this compound ResearchReference
Active Site PredictionTo predict the most reactive sites on a molecule for chemical modification.Guides synthetic chemists in planning efficient functionalization strategies. researchgate.net
De Novo Drug DesignTo generate novel molecular structures with desired pharmacological profiles.Accelerates the discovery of new drug candidates based on the quinoline scaffold. mdpi.comresearchgate.net
Property Prediction (ADMET)To computationally estimate Absorption, Distribution, Metabolism, Excretion, and Toxicity.Allows for early-stage filtering of compounds with poor pharmacokinetic profiles. mdpi.com
Generative Adversarial Networks (GANs)To create new, sensible molecular structures based on learned data distributions.Explores a wider chemical space for functional materials or therapeutic agents. researchgate.net

Expansion of Applications in Niche Functional Materials

While quinolines are well-known in medicine, their unique electronic and photophysical properties make them attractive candidates for advanced functional materials. mdpi.comchemimpex.com The presence of a trifluoromethyl group, in particular, can enhance properties like photostability and quantum yield. beilstein-journals.orgnih.gov Future research on this compound is expected to expand into several niche areas.

One promising avenue is the development of novel fluorescent probes and chemosensors. chemimpex.comnih.gov The quinoline scaffold can be functionalized to selectively bind with specific ions or molecules, with the resulting photophysical changes (e.g., in fluorescence intensity or wavelength) serving as a detection mechanism. Another area of interest is in electrochromic materials, where the compound can change color in response to an electrical potential. mdpi.comresearchgate.net The push-pull electronic nature of this compound could be harnessed to create molecules with large contrasts between their oxidized and reduced states, making them suitable for applications like smart windows or displays.

Synergistic Approaches Combining Advanced Experimental and Theoretical Chemistry

The synergy between experimental synthesis and theoretical computation is a powerful paradigm for modern chemical research. nih.gov For this compound, this integrated approach allows for a deeper understanding of its structure, reactivity, and properties. Density Functional Theory (DFT) calculations are routinely used to complement experimental data by optimizing molecular geometries, predicting spectroscopic data (NMR, UV-vis), and elucidating reaction mechanisms. nih.govmdpi.com

Future research will see an even tighter integration of these methods. For example, theoretical calculations can predict the energy levels of frontier molecular orbitals (HOMO and LUMO), which helps to rationalize the electronic transitions observed in UV-vis spectroscopy and predict the electrochemical behavior of the molecule. nih.govresearchgate.net This predictive capability allows researchers to design molecules with tailored optical and electronic properties before embarking on complex syntheses. This combined theoretical-experimental loop accelerates the development cycle for new functional molecules, from catalysts to materials. acs.org

Area of SynergyExperimental TechniqueTheoretical Method (e.g., DFT)Combined InsightReference
Reaction MechanismKinetics studies, intermediate trapping, spectroscopic analysis (NMR, MS).Calculation of transition state energies, reaction energy profiles.Provides a complete picture of how a reaction proceeds at the molecular level. nih.govacs.org
Spectroscopic PropertiesUV-vis, Fluorescence, NMR spectroscopy.Time-Dependent DFT (TD-DFT) for electronic spectra, GIAO method for NMR shifts.Aids in the interpretation of complex spectra and confirms structural assignments. nih.gov
Molecular StructureX-ray crystallography.Geometry optimization.Correlates solid-state structure with gas-phase or solution-phase computed structures. nih.gov
Electronic PropertiesCyclic Voltammetry.Calculation of HOMO/LUMO energy levels and electron density distribution.Explains redox behavior and rationalizes the design of electroactive materials. mdpi.comresearchgate.net

Addressing Scalability and Sustainability in Future Research Endeavors

As promising compounds move from laboratory-scale research towards potential commercial application, the issues of scalability and sustainability become paramount. rsc.org The principles of green chemistry must be integrated into the entire lifecycle of this compound research. bohrium.com This involves not only developing eco-friendly synthetic routes but also considering the long-term environmental impact of the molecule and its derivatives.

Future research must prioritize the use of renewable starting materials, the reduction or elimination of hazardous solvents, and the design of energy-efficient processes. nih.govresearchgate.net A key development in this area is the shift from traditional batch processing to continuous-flow manufacturing. acs.org Flow chemistry offers superior control over reaction conditions, improves safety, and is more amenable to large-scale production. acs.org Implementing in silico and high-throughput experimentation strategies can lead to the identification of more efficient and sustainable manufacturing routes, as has been demonstrated for other trifluoromethyl-containing building blocks. figshare.com By embedding sustainability and scalability as core principles from the outset, the future development of this compound can proceed in a manner that is both technologically advanced and environmentally responsible. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.